molecular formula C17H14N2O3 B13318972 4-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde

4-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde

Cat. No.: B13318972
M. Wt: 294.30 g/mol
InChI Key: USWBJEMLTICLKN-UHFFFAOYSA-N
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Description

4-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde is an organic compound that features a benzaldehyde moiety linked to a 1,2,4-oxadiazole ring, which is further substituted with an o-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde typically involves the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by the cyclization of an amidoxime with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the o-tolyl group: The o-tolyl group can be introduced via a coupling reaction, such as a Suzuki or Stille coupling, using appropriate o-tolyl halides and palladium catalysts.

    Attachment of the benzaldehyde moiety: The final step involves the formation of an ether linkage between the 1,2,4-oxadiazole ring and the benzaldehyde moiety, typically through a Williamson ether synthesis using a suitable alkoxide and benzyl halide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

4-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products Formed

    Oxidation: 4-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzoic acid.

    Reduction: 4-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the specific reaction conditions.

Scientific Research Applications

4-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in the study of biological pathways and mechanisms, particularly those involving oxidative stress or enzyme inhibition.

Mechanism of Action

The mechanism of action of 4-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The oxadiazole ring and the aldehyde moiety can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and covalent bonding, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-((3-(p-Tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde: Similar structure but with a p-tolyl group instead of an o-tolyl group.

    4-((3-(m-Tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde: Similar structure but with an m-tolyl group instead of an o-tolyl group.

    4-((3-Phenyl-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde: Similar structure but with a phenyl group instead of an o-tolyl group.

Uniqueness

The presence of the o-tolyl group in 4-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde imparts unique steric and electronic properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from its para- and meta-substituted analogs, as well as from the phenyl-substituted derivative.

Properties

Molecular Formula

C17H14N2O3

Molecular Weight

294.30 g/mol

IUPAC Name

4-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy]benzaldehyde

InChI

InChI=1S/C17H14N2O3/c1-12-4-2-3-5-15(12)17-18-16(22-19-17)11-21-14-8-6-13(10-20)7-9-14/h2-10H,11H2,1H3

InChI Key

USWBJEMLTICLKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)COC3=CC=C(C=C3)C=O

Origin of Product

United States

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